molecular formula C20H20ClN5O3S2 B1681791 Suriclone CAS No. 53813-83-5

Suriclone

Cat. No.: B1681791
CAS No.: 53813-83-5
M. Wt: 478.0 g/mol
InChI Key: RMXOUBDDDQUBKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of suriclone involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Suriclone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Suriclone has been extensively studied for its scientific research applications, including:

Mechanism of Action

Suriclone exerts its effects by modulating GABA A receptors, which are a type of neurotransmitter receptor in the brain. By binding to these receptors, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This compound is more subtype-selective than most benzodiazepines, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Suriclone is part of the cyclopyrrolone family of drugs, which includes other compounds such as zopiclone and pagoclone. While these compounds share similar pharmacological properties, this compound is unique in its chemical structure and subtype selectivity for GABA A receptors . Compared to benzodiazepines, this compound has fewer amnestic effects, making it a valuable alternative for certain therapeutic applications .

Similar Compounds

  • Zopiclone
  • Pagoclone
  • Benzodiazepines (for comparison purposes)

Properties

CAS No.

53813-83-5

Molecular Formula

C20H20ClN5O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3

InChI Key

RMXOUBDDDQUBKD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Appearance

Solid powder

Key on ui other cas no.

53813-83-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate
6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate
RP 31264
RP-3124
RP-31264
suriclone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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